molecular formula C17H22F6N2O3 B2888037 N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 57005-21-7

N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2888037
CAS No.: 57005-21-7
M. Wt: 416.364
InChI Key: DLSXPQSOSVXFFC-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a benzamide derivative characterized by a 2,5-bis(trifluoroethoxy)phenyl core and a diethylaminoethyl side chain. Its synthesis involves condensation of hydrazones derived from 2,5-bis(trifluoroethoxy)benzohydrazide with thioglycolic acid, yielding a thiazolidin-4-one ring fused to the benzamide scaffold ().

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F6N2O3/c1-3-25(4-2)8-7-24-15(26)13-9-12(27-10-16(18,19)20)5-6-14(13)28-11-17(21,22)23/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSXPQSOSVXFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2,5-Bis(2,2,2-trifluoroethoxy)toluene

In a representative procedure, 2,5-dibromotoluene undergoes nucleophilic aromatic substitution with sodium 2,2,2-trifluoroethoxide in N,N-dimethylformamide (DMF) at 85–105°C. Copper(II) sulfate catalyzes the reaction, enabling complete substitution within 24–48 hours:

$$
\text{2,5-Dibromotoluene} + 2\,\text{CF}3\text{CH}2\text{ONa} \xrightarrow[\text{CuSO}_4]{\text{DMF, 85–105°C}} \text{2,5-Bis(2,2,2-trifluoroethoxy)toluene} + 2\,\text{NaBr}
$$

This step achieves >90% conversion, with the toluene methyl group directing substitution to the 2- and 5-positions. The product is isolated via distillation under reduced pressure (b.p. 91–96°C at 0.2 mmHg).

Oxidation to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

The methyl group on the aromatic ring is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in aqueous acidic media. In a typical protocol, 2,5-bis(2,2,2-trifluoroethoxy)toluene is refluxed with excess KMnO₄ in sulfuric acid, yielding 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid:

$$
\text{2,5-Bis(2,2,2-trifluoroethoxy)toluene} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}4, \Delta} \text{2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid} + \text{CO}2 + \text{H}_2\text{O}
$$

Alternative oxidants like sodium permanganate (NaMnO₄) are less effective, often resulting in over-oxidation byproducts. The crude acid is purified via recrystallization from aqueous ethanol, achieving a melting point of 171.5–172°C.

Amide Bond Formation via Acyl Chloride Intermediate

Conversion of the benzoic acid to the corresponding amide involves a two-step sequence: formation of the acyl chloride followed by coupling with N,N-diethylethylenediamine.

Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoyl Chloride

The benzoic acid is treated with thionyl chloride (SOCl₂) under reflux, producing the acyl chloride in near-quantitative yield:

$$
\text{2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{2,5-Bis(2,2,2-trifluoroethoxy)benzoyl chloride} + \text{SO}2 + \text{HCl}
$$

The reaction is monitored by IR spectroscopy for the disappearance of the carboxylic O–H stretch (2500–3000 cm⁻¹) and appearance of the C=O stretch at 1770 cm⁻¹.

Coupling with N,N-Diethylethylenediamine

The acyl chloride is reacted with N,N-diethylethylenediamine in the presence of triethylamine (Et₃N) to scavenge HCl. A representative procedure uses diethyl ether as the solvent at 0°C to minimize side reactions:

$$
\text{2,5-Bis(2,2,2-trifluoroethoxy)benzoyl chloride} + \text{HN(CH}2\text{CH}3\text{)}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow[\text{Et}3\text{N}]{\text{Et}2\text{O}, 0°C} \text{Flecainide} + \text{Et}_3\text{NH}^+\text{Cl}^-
$$

The product is isolated by filtration, washed with dilute HCl to remove excess amine, and recrystallized from acetonitrile (yield: 30–47%, purity: 92–99.9%).

Catalytic Hydrogenation of Pyridine Precursors

An alternative route involves synthesizing a pyridine intermediate followed by hydrogenation. 2,5-Bis(2,2,2-trifluoroethoxy)-N-(pyridin-2-ylmethyl)benzamide is hydrogenated over platinum oxide (PtO₂) in acetic acid under 3 atm H₂:

$$
\text{Pyridine derivative} + 3\,\text{H}2 \xrightarrow[\text{PtO}2]{\text{AcOH, 25°C}} \text{Flecainide}
$$

This method avoids handling hygroscopic acyl chlorides but requires stringent control of hydrogenation parameters to prevent over-reduction. Batch inconsistencies due to catalyst poisoning (e.g., by sulfur impurities) necessitate multiple catalyst charges, reducing overall efficiency.

Process Optimization and Comparative Analysis

Yield and Purity Considerations

The acyl chloride route (Section 3) provides higher yields (45–50%) compared to hydrogenation (30–47%) but generates stoichiometric HCl waste. Patent EP1918280A1 highlights that using 2,5-dibromotoluene instead of 1,4-dibromobenzene improves etherification yields by 15–20% due to reduced steric hindrance.

Solvent and Catalyst Selection

  • Etherification : DMF outperforms dimethyl sulfoxide (DMSO) in dissolving copper catalysts, enabling faster reaction kinetics.
  • Amidation : Substituting diethyl ether with tetrahydrofuran (THF) increases reaction rates but complicates product isolation due to THF’s high boiling point.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to biological receptors, while the trifluoroethoxy groups can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities

All analogs share the 2,5-bis(2,2,2-trifluoroethoxy)benzamide backbone, which is critical for antiarrhythmic activity. The trifluoroethoxy groups at positions 2 and 5 enhance lipophilicity and metabolic stability, facilitating membrane penetration and target engagement ().

Side Chain Variations and Their Impact

Table 1: Key Analogs and Side Chain Features
Compound Name Side Chain Structure Key Features
N-[2-(diethylamino)ethyl]-... (Target Compound) Diethylaminoethyl (-CH₂CH₂N(Et)₂) Tertiary amine; high basicity
Flecainide (N-(2-piperidylmethyl)-...) Piperidinylmethyl (-CH₂-C₅H₉N) Secondary amine; cyclic structure
NU-FL (N-[2-(4-morpholinyl)ethyl]-...) Morpholinylethyl (-CH₂CH₂-morpholine) Ether-containing cyclic amine
Thiazolidinone Derivatives (e.g., 5a-k) Phenyl-substituted thiazolidinone Heterocyclic ring; variable aryl groups ()
Key Observations:
  • Thiazolidinone derivatives (e.g., 5a-k) may modulate calcium release or store-operated calcium entry (). NU-FL affects sarcoplasmic reticulum calcium handling ().

Impurities and Byproducts

  • Flecainide Impurities : Include N-(2-pyridinylmethyl)-... (CAS 57415-36-8) and N-((4-methylpiperidin-2-yl)methyl)-... (). These highlight the sensitivity of synthesis to side chain modifications.
  • Control Measures : Chromatographic purification and optimized reaction conditions minimize impurities ().

Biological Activity

N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic compound with notable biological activity. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H22F6N2O3
  • Molecular Weight : 416.36 g/mol
  • CAS Number : 57005-21-7
  • Boiling Point : Approximately 409.6 °C (predicted)
  • Melting Point : 55-57 °C
PropertyValue
Molecular FormulaC17H22F6N2O3
Molecular Weight416.36 g/mol
Boiling Point409.6 °C (predicted)
Melting Point55-57 °C
Density1.248 g/cm³ (predicted)

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • VEGFR-2 Inhibition : The compound has been studied for its ability to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. In vitro studies demonstrated that it can effectively inhibit VEGFR-2 with an IC50 value of approximately 65 nM .
  • Cytotoxicity Against Cancer Cells : The compound has shown potent cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values of 21.00 μM and 26.10 μM respectively. Importantly, it exhibited selectivity towards cancer cells over normal cell lines .
  • Molecular Docking Studies : Molecular docking studies revealed that the compound binds effectively within the active site of VEGFR-2, indicating a strong potential for therapeutic applications in cancer treatment .

Study Overview

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : These studies focused on the cytotoxic effects on various cancer cell lines and assessed the selectivity indices against normal cells.
  • Molecular Dynamics Simulations : Simulations were performed to confirm the binding stability and interaction patterns of the compound with VEGFR-2 over extended periods.

Key Findings

  • Selectivity Indices : The compound displayed selectivity indices of 1.55 and 1.25 against normal cell lines W-38 when tested alongside HepG2 and MCF-7 cells .
  • Binding Affinity : Docking studies indicated a binding energy score of -20.20 kcal/mol for the compound in relation to VEGFR-2, suggesting a strong interaction that could be exploited for drug development .
  • Safety Profile : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis showed favorable safety profiles for the compound, making it a candidate for further clinical evaluation .

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